![molecular formula C20H19N3O4S2 B268710 N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)
N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide, also known as FSTL3 inhibitor, is a chemical compound that has recently gained attention in the field of scientific research. This compound is being studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and obesity.
作用機序
The mechanism of action of N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide involves the inhibition of N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide. N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide is a protein that is overexpressed in many types of cancer and is involved in the regulation of cell growth and survival. By inhibiting N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide, this compound blocks the growth of cancer cells and enhances the effectiveness of chemotherapy drugs. In addition, this compound improves insulin sensitivity and glucose tolerance by regulating the activity of key enzymes involved in glucose metabolism.
Biochemical and Physiological Effects:
N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide has several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by blocking the activity of N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide. In addition, it enhances the effectiveness of chemotherapy drugs by sensitizing cancer cells to the drugs. This compound also improves insulin sensitivity and glucose tolerance by regulating the activity of key enzymes involved in glucose metabolism.
実験室実験の利点と制限
One advantage of using N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide in lab experiments is its ability to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. This makes it a promising compound for the development of new cancer treatments. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.
将来の方向性
There are several future directions for the research on N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide. One direction is the development of new cancer treatments that incorporate this compound. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as diabetes and obesity. In addition, further studies are needed to determine the optimal dosage and potential side effects of this compound.
合成法
The synthesis of N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide involves several steps. The first step is the synthesis of 4-methylbenzoyl chloride, which is then reacted with 4-aminobenzenesulfonamide to form N-(4-methylbenzoyl)-4-aminobenzenesulfonamide. This compound is then reacted with furan-2-carboxaldehyde to form N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide.
科学的研究の応用
N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide is being studied for its potential therapeutic applications in various diseases. One of the main areas of research is cancer. Studies have shown that this compound inhibits the growth of cancer cells by blocking the activity of N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide, a protein that is overexpressed in many types of cancer. In addition, this compound has been shown to enhance the effectiveness of chemotherapy drugs.
Another area of research is diabetes. Studies have shown that this compound improves insulin sensitivity and glucose tolerance in animal models of diabetes. This suggests that it may have potential as a treatment for type 2 diabetes.
特性
製品名 |
N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide |
|---|---|
分子式 |
C20H19N3O4S2 |
分子量 |
429.5 g/mol |
IUPAC名 |
N-[[4-(furan-2-ylmethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H19N3O4S2/c1-14-4-6-15(7-5-14)19(24)23-20(28)22-16-8-10-18(11-9-16)29(25,26)21-13-17-3-2-12-27-17/h2-12,21H,13H2,1H3,(H2,22,23,24,28) |
InChIキー |
IYUHSJDKDUWYDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
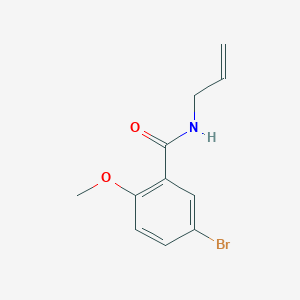
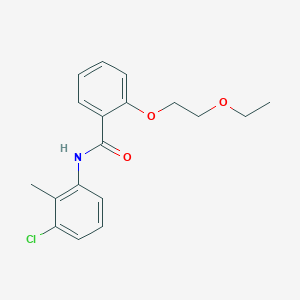
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)
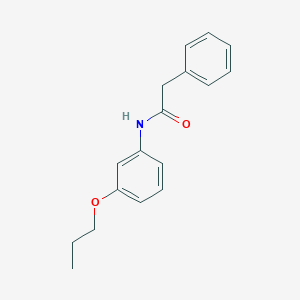
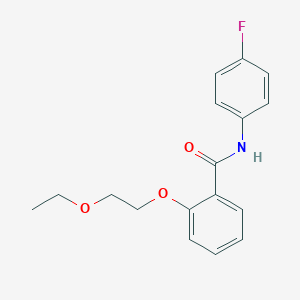
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)
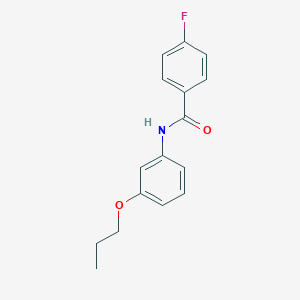
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)
![4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)